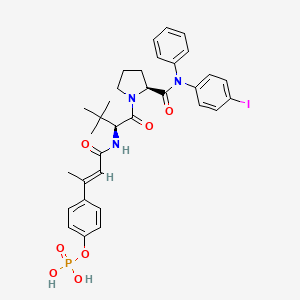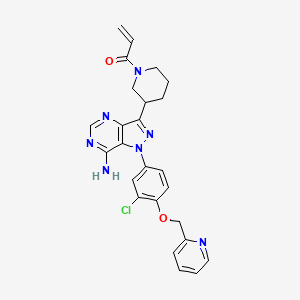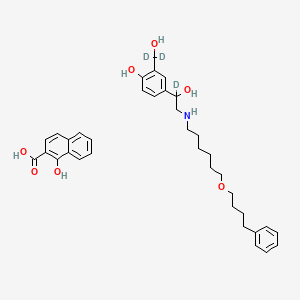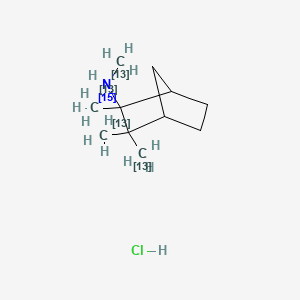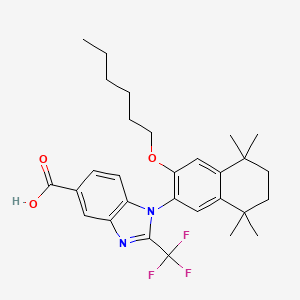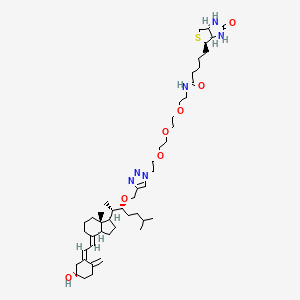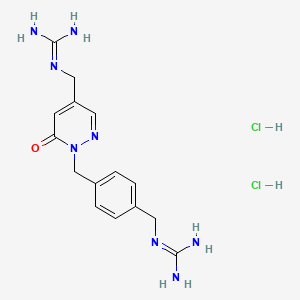
Romk-IN-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Romk-IN-32 is a chemical compound known for its inhibitory effects on the renal outer medullary potassium channel (ROMK). This compound has an IC50 value of 35 nM for ROMK and also inhibits the human ether-à-go-go-related gene (hERG) channel with an IC50 value of 22 μM . This compound is primarily used in scientific research to study the physiological and pharmacological roles of potassium channels.
Métodos De Preparación
The synthesis of Romk-IN-32 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Romk-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Romk-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and functions of potassium channels.
Biology: Helps in understanding the role of potassium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and heart failure.
Industry: Utilized in the development of new drugs targeting potassium channels .
Mecanismo De Acción
Romk-IN-32 exerts its effects by inhibiting the renal outer medullary potassium channel (ROMK). This inhibition affects potassium ion transport across cell membranes, leading to changes in cellular and physiological functions. The compound also inhibits the hERG channel, which plays a role in cardiac repolarization. The molecular targets and pathways involved include the ROMK and hERG channels, which are critical for maintaining potassium homeostasis and cardiac function .
Comparación Con Compuestos Similares
Romk-IN-32 is unique due to its dual inhibitory effects on both ROMK and hERG channels. Similar compounds include:
VU591: A selective ROMK inhibitor known for its potential therapeutic effects in hypertension.
ROMKi B: Another ROMK inhibitor studied for its effects on blood pressure and renal function.
ROMK knockout models: Used to study the physiological roles of ROMK channels and their potential as therapeutic targets
This compound stands out due to its specific inhibitory profile and its applications in both basic and applied research.
Propiedades
Fórmula molecular |
C24H28N4O5 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(1-methyl-6-oxopyridazin-3-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C24H28N4O5/c1-15-16(3-4-17-18(15)14-33-22(17)31)19(29)13-27-10-7-24(8-11-27)9-12-28(23(24)32)20-5-6-21(30)26(2)25-20/h3-6,19,29H,7-14H2,1-2H3/t19-/m0/s1 |
Clave InChI |
AEQJLXICIKRMCT-IBGZPJMESA-N |
SMILES isomérico |
CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |
SMILES canónico |
CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


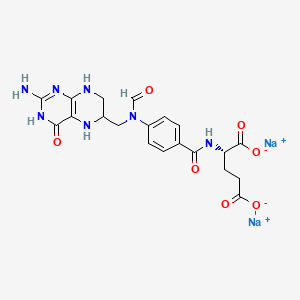

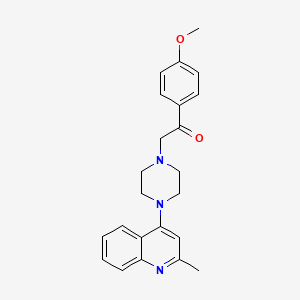

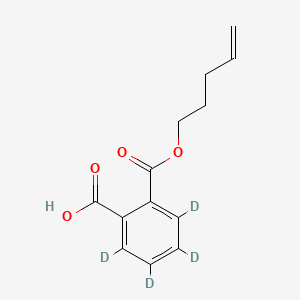
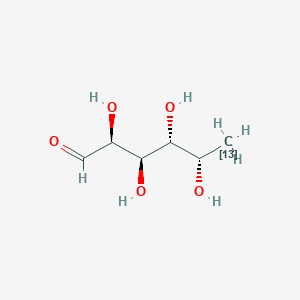
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
